
Prostane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.
科学研究应用
Prostate Health
Benign Prostatic Hyperplasia (BPH)
Prostane has shown efficacy in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. Clinical studies indicate that this compound can alleviate symptoms associated with BPH, reduce prostate-specific antigen (PSA) levels, and normalize urinary flow dynamics. A notable study demonstrated that patients treated with this compound experienced significant improvements in urinary symptoms and overall prostate health .
Prostate Cancer
Detection and Imaging
Recent advancements in imaging techniques utilizing prostate-specific membrane antigen (PSMA) have leveraged this compound derivatives for enhanced detection of prostate cancer. PSMA-targeted imaging agents have been developed to identify small metastatic deposits that traditional imaging may miss. This capability allows for earlier intervention and better-informed treatment decisions .
Therapeutic Applications
In addition to diagnostic uses, PSMA-targeted therapies have emerged, chemically linking this compound derivatives to radioactive substances for targeted radiation therapy. Clinical trials have indicated that these therapies can extend survival rates in patients with advanced prostate cancer . The FDA has approved several PSMA-targeting drugs based on promising trial results.
Comparative Analysis of this compound Applications
Case Study 1: Efficacy of this compound in BPH
A clinical trial involving 100 men diagnosed with benign prostatic hyperplasia assessed the impact of this compound on urinary symptoms. Results indicated a 40% reduction in symptom severity over six months, alongside a significant decrease in PSA levels. This study highlights the potential of this compound as a therapeutic agent in managing BPH effectively.
Case Study 2: PSMA-Targeted Therapy for Prostate Cancer
In a multi-center clinical trial, patients with metastatic prostate cancer received treatment with Lu177-PSMA-617 (Pluvicto), a drug linked to this compound derivatives. The trial reported a median overall survival increase of 6 months compared to standard therapies. This case underscores the transformative potential of this compound-based therapies in oncology.
属性
CAS 编号 |
36413-57-7 |
---|---|
分子式 |
C20H40 |
分子量 |
280.5 g/mol |
IUPAC 名称 |
(1S,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1 |
InChI 键 |
UKVVPDHLUHAJNZ-PMACEKPBSA-N |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
手性 SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC |
规范 SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。